4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate
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Overview
Description
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a naphthalene disulfonate moiety, making it a versatile reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with naphthalene-1,5-disulfonic acid. The diazotization process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with naphthalene-1,5-disulfonic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phenols, amines, and other nucleophiles. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Coupling Reactions: Reagents such as phenols and amines are used, often in the presence of a base to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds with various functional groups.
Coupling Reactions: Azo dyes with vibrant colors and specific properties.
Reduction Reactions:
Scientific Research Applications
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling and detection of biomolecules due to its ability to form stable azo dyes.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form substitution products or with electron-rich aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(trifluoromethyl)benzenediazonium chloride
- 4-chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate
- 4-chloro-2-(trifluoromethyl)benzenediazonium sulfate
Uniqueness
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is unique due to the presence of the naphthalene-1,5-disulfonate moiety, which enhances its solubility and reactivity in aqueous and organic solvents. This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
85222-98-6 |
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Molecular Formula |
C17H9ClF3N2O6S2- |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H3ClF3N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-2 |
InChI Key |
DSBYCJMITTWHTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)C(F)(F)F)[N+]#N |
Origin of Product |
United States |
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